2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
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Description
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway . The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .
Mode of Action
This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ . This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival .
Biochemical Pathways
The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism . When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT . This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration .
Pharmacokinetics
The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties can influence the compound’s bioavailability and its therapeutic efficacy .
Result of Action
The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway . Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions are crucial as they play a significant role in the regulation of cellular processes .
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce multiple epigenetic modifications affecting signaling networks .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3K and HDAC, which are crucial enzymes in cellular processes .
Temporal Effects in Laboratory Settings
It is known that it has inhibitory activities against PI3K and HDAC .
Metabolic Pathways
It is known to interact with enzymes such as PI3K and HDAC, which play crucial roles in various metabolic pathways .
Transport and Distribution
It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization or accumulation .
Subcellular Localization
It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization to specific compartments or organelles .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWERSVVMNOFWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.